

A Comparative Review of Propiverine N-oxide Pharmacokinetics Across Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propiverine N-oxide*

Cat. No.: *B1234086*

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Propiverine, an anticholinergic and calcium-modulating agent, is primarily used in the treatment of overactive bladder. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolites, most notably **Propiverine N-oxide** (M-5). Understanding the comparative pharmacokinetics of this major metabolite across different species is crucial for preclinical to clinical translation and for optimizing therapeutic strategies. This guide provides a comparative overview of **Propiverine N-oxide** pharmacokinetics, supported by available experimental data.

Pharmacokinetic Profile of Propiverine N-oxide

Propiverine undergoes extensive first-pass metabolism after oral administration, with **Propiverine N-oxide** being a major circulating metabolite. The pharmacokinetic parameters of **Propiverine N-oxide** have been characterized in humans (children), and its presence and activity have been confirmed in various animal models, including rats, dogs, and mini pigs.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **Propiverine N-oxide** in children following oral administration of propiverine hydrochloride. To date, detailed pharmacokinetic parameters for **Propiverine N-oxide** in rats and dogs after oral administration of the parent compound are not readily available in published literature.

Table 1: Pharmacokinetic Parameters of **Propiverine N-oxide** in Children (5-10 years) after Oral Administration of Propiverine Hydrochloride

Parameter	Dose Group	Single Dose (Day 1)	Repeated Dose (Day 14)
C _{max} (ng/mL)	≤0.3 mg/kg	155 ± 113	413 ± 232
>0.3 to ≤0.45 mg/kg	258 ± 120	660 ± 321	
AUC ₀₋₈ (ng·h/mL)	≤0.3 mg/kg	572 ± 339	2080 ± 1230
>0.3 to ≤0.45 mg/kg	1020 ± 478	3440 ± 1740	
t _{1/2} (h)	≤0.3 mg/kg & >0.3 to ≤0.45 mg/kg	Not Reported	14.5 ± 9.94

Data extracted from a study in children aged 5-10 years with symptoms of overactive bladder. C_{max} and AUC represent the mean ± standard deviation. t_{1/2} represents the mean elimination half-life at steady state.[\[1\]](#)

Comparative Insights from Animal Studies:

While comprehensive pharmacokinetic data in common preclinical species are limited, several studies provide qualitative and semi-quantitative insights:

- Rats: Propiverine is metabolized to its active N-oxide metabolite in rats.[\[2\]](#)[\[3\]](#) Studies have shown that both propiverine and its N-oxide metabolite bind to L-type calcium channel antagonist receptors in the rat bladder, which may contribute to its pharmacological effect.[\[2\]](#)
[\[3\]](#)
- Dogs: Propiverine is also metabolized in dogs.
- Mini Pigs: In a study involving intravenous administration of **Propiverine N-oxide** to mini pigs, the metabolite showed less potent anticholinergic effects on bladder contraction and salivation compared to the parent compound.

Experimental Protocols

The following is a representative experimental protocol for a pharmacokinetic study of propiverine and its N-oxide metabolite, based on a study conducted in children.

Study Design: A dose-escalating, parallel-group study was conducted in 25 children aged 5-10 years. Participants received immediate-release propiverine hydrochloride at doses of 5, 10, or 15 mg twice daily for 14 days.

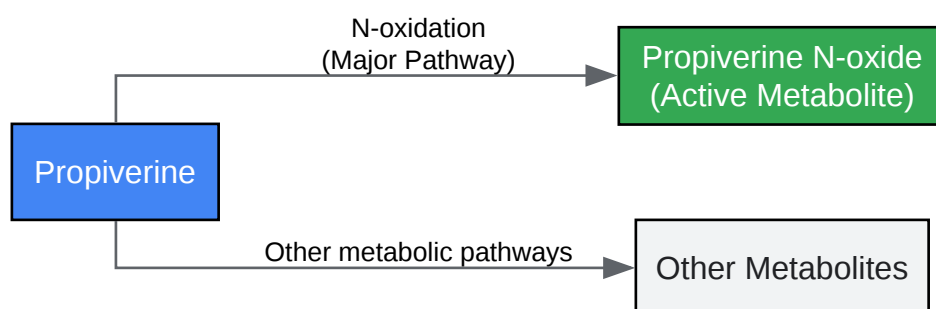
Blood Sampling: Serum samples were collected to determine the concentrations of propiverine and **Propiverine N-oxide**. On day 1 (single dose), samples were taken before dosing and at 0.5, 1, 1.5, 2, and 3 hours post-dose. On day 14 (repeated dose), samples were collected before the morning dose and at 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.

Bioanalytical Method: The concentrations of propiverine and **Propiverine N-oxide** in serum were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters including maximum plasma concentration (C_{max}), area under the concentration-time curve (AUC), and elimination half-life (t_{1/2}) were calculated from the serum concentration-time data using non-compartmental methods.

Visualizations

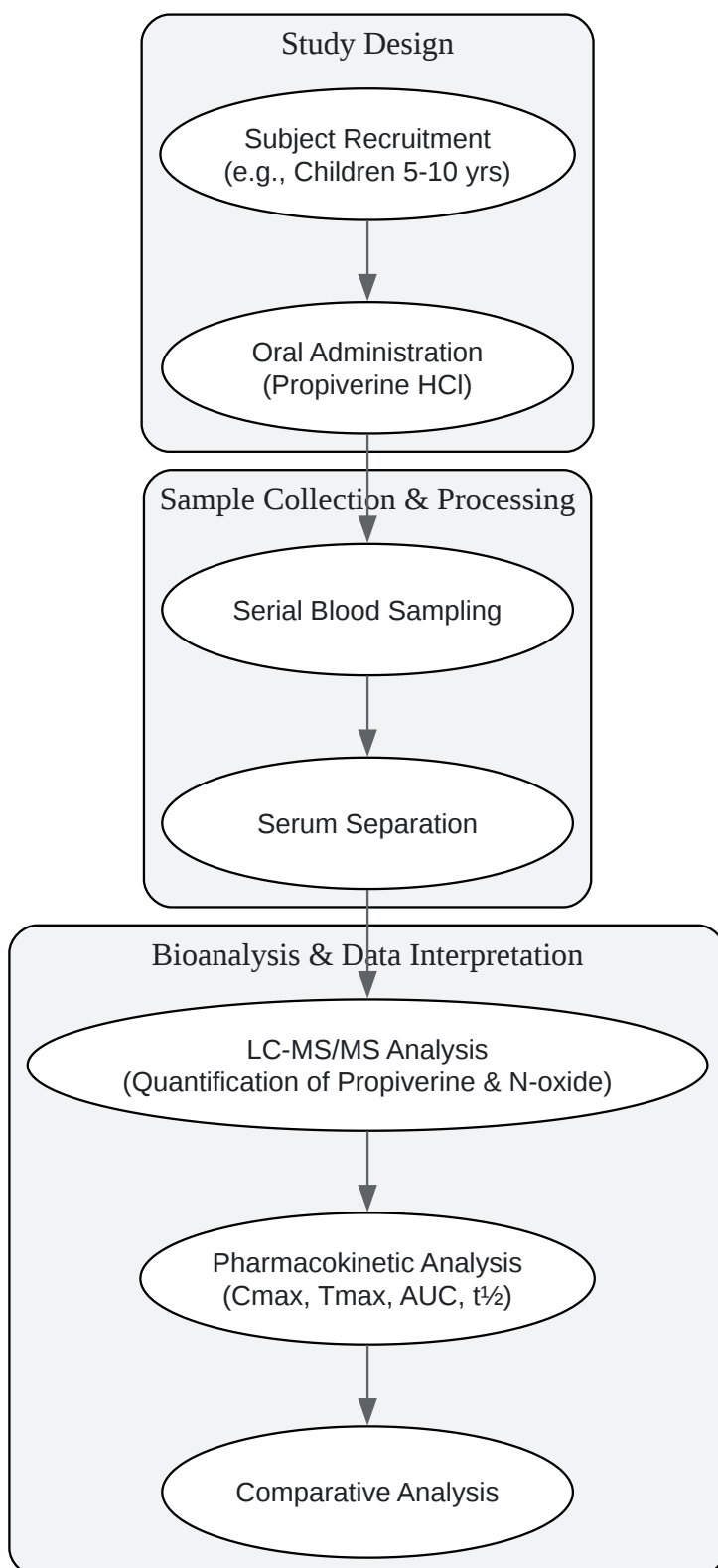
Metabolic Pathway of Propiverine



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Caption: Metabolic conversion of Propiverine to its active N-oxide metabolite.

Experimental Workflow for Pharmacokinetic Analysis



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Caption: Workflow of a clinical pharmacokinetic study.

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- To cite this document: BenchChem. [A Comparative Review of Propiverine N-oxide Pharmacokinetics Across Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234086#comparative-pharmacokinetics-of-propiverine-n-oxide-in-different-species]

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